molecular formula C17H15N3O2S3 B11465405 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11465405
M. Wt: 389.5 g/mol
InChI Key: RJVVPVQRZDFTGV-UHFFFAOYSA-N
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Description

2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and cyclopentathiophene intermediates. The key steps include:

    Formation of Benzothiazole Intermediate: This involves the reaction of o-aminothiophenol with carbon disulfide and a base, followed by cyclization with an appropriate electrophile.

    Synthesis of Cyclopentathiophene Intermediate: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Coupling Reaction: The benzothiazole and cyclopentathiophene intermediates are then coupled using a suitable coupling agent, such as EDCI or DCC, in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, thiols.

    Substitution: Nitrobenzothiazoles, halobenzothiazoles.

Scientific Research Applications

2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its anticonvulsant and anticancer properties due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the cyclopentathiophene ring can interact with biological membranes, affecting cellular processes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-HO-3-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N,N-DIETHYLETHANAMINE

Uniqueness

2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its dual benzothiazole and cyclopentathiophene structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C17H15N3O2S3

Molecular Weight

389.5 g/mol

IUPAC Name

2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H15N3O2S3/c18-15(22)14-9-4-3-7-11(9)24-16(14)20-13(21)8-23-17-19-10-5-1-2-6-12(10)25-17/h1-2,5-6H,3-4,7-8H2,(H2,18,22)(H,20,21)

InChI Key

RJVVPVQRZDFTGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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